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Compound of Interest

Compound Name: PF-06726304

Cat. No.: B15584835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of epigenetic therapies, the selective EZH2 inhibitor PF-
06726304 presents a promising avenue for cancer treatment. This guide provides a

comparative analysis of PF-06726304 with other epigenetic modifiers, focusing on the rationale

and preclinical evidence for their use in combination therapies. While direct combination data

for PF-06726304 is not yet publicly available, this document summarizes its potent preclinical

activity and reviews the synergistic effects observed when other EZH2 inhibitors are combined

with histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors.

PF-06726304: A Potent and Selective EZH2 Inhibitor
PF-06726304 is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a

histone methyltransferase that plays a critical role in epigenetic regulation and is frequently

dysregulated in cancer. Preclinical data have demonstrated its potent and selective activity.
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Parameter Value Cell Line/System

Ki (Wild-Type EZH2) 0.7 nM Biochemical Assay

Ki (Y641N Mutant EZH2) 3.0 nM Biochemical Assay

IC50 (H3K27me3 Inhibition) 15 nM
Karpas-422 (Diffuse Large B-

cell Lymphoma)

IC50 (Cell Proliferation) 25 nM
Karpas-422 (Diffuse Large B-

cell Lymphoma)

Table 1: Preclinical activity of PF-06726304.[1][2]

Mechanism of Action of PF-06726304

Click to download full resolution via product page

Combination Therapy: EZH2 Inhibitors with Other
Epigenetic Modifiers
The rationale for combining EZH2 inhibitors with other epigenetic modifiers stems from the

intricate interplay of different epigenetic regulatory mechanisms in cancer. Dysregulation of

multiple pathways often contributes to tumorigenesis and drug resistance. By targeting distinct

but complementary epigenetic pathways, combination therapies aim to achieve synergistic anti-

tumor effects.

EZH2 Inhibitors in Combination with HDAC Inhibitors
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading

to a more compact chromatin structure and transcriptional repression. The combination of

EZH2 inhibitors and HDAC inhibitors has shown synergistic effects in various cancer models,

particularly in lymphomas.
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Studies have demonstrated that the combination of the EZH2 inhibitor GSK126 and the pan-

HDAC inhibitor romidepsin results in potent synergy in lymphoma cell lines with EZH2

dysregulation.[3][4][5][6] This synergy is attributed to the disruption of the PRC2 complex.[3][4]

[5][6] Another study showed that the combination of the EZH2 inhibitor tazemetostat and the

HDAC inhibitor entinostat produced superior therapeutic effects in uterine sarcoma cells

compared to single-agent treatments.[7][8][9]

Combination Cancer Model Key Findings

GSK126 + Romidepsin Lymphoma Cell Lines
Potent synergy, disruption of

PRC2 complex.[3][4][5][6]

Tazemetostat + Entinostat Uterine Sarcoma Cells

Superior therapeutic effects

compared to monotherapy.[7]

[8][9]

Tazemetostat + Belinostat GC-DLBCL

Promotes antigen processing

and presentation program,

increases MHC-I and MHC-II

surface expression.[10]

Table 2: Preclinical data for the combination of EZH2 and HDAC inhibitors.

Workflow for EZH2i and HDACi Combination Studies
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EZH2 Inhibitors in Combination with DNMT Inhibitors
DNA methyltransferases (DNMTs) are responsible for adding methyl groups to DNA, a key

mechanism for gene silencing. The combination of EZH2 inhibitors and DNMT inhibitors is

based on the premise that these two pathways cooperate to silence tumor suppressor genes.
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Preclinical studies have shown that combining the DNMT inhibitor decitabine (DAC) with the

EZH2 inhibitor GSK126 leads to synergistic anti-tumor effects in hepatocellular carcinoma

(HCC) cell lines.[11][12][13][14][15][16] This combination resulted in increased sensitivity,

prolonged anti-proliferative changes, and sustained reactivation of silenced genes compared to

single-agent treatments.[11][12][13][14][15][16]

Combination Cancer Model Key Findings

GSK126 + Decitabine (DAC)
Hepatocellular Carcinoma

(HCC) Cell Lines

Increased sensitivity,

prolonged anti-proliferative

effects, sustained reactivation

of silenced genes.[11][12][13]

[14][15][16]

Table 3: Preclinical data for the combination of EZH2 and DNMT inhibitors.

Rationale for EZH2i and DNMTi Combination
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Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical

findings. Below are summaries of methodologies used in key studies investigating the

combination of EZH2 inhibitors with other epigenetic modifiers.

Combination of EZH2 and HDAC Inhibitors in Lymphoma
Cell Lines and Culture: A panel of 21 lymphoma cell lines were used.

Drug Treatment: Cells were exposed to the EZH2 inhibitor GSK126 and the pan-HDAC

inhibitor romidepsin, both as single agents and in combination.

Synergy Assessment: The degree of synergy was quantified using the Excess over Bliss

method.
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Molecular Analysis: Western blotting was performed to assess changes in histone

modifications (H3K27 acetylation and methylation). Co-immunoprecipitation was used to

study the integrity of the PRC2 complex.

Gene Expression: RNA sequencing was performed on cell lines pre-treatment to identify

potential predictive biomarkers.[3][4][5][6]

Combination of EZH2 and DNMT Inhibitors in
Hepatocellular Carcinoma

Cell Lines: Human HCC cell lines (SNU398, HepG2, and SNU475) were utilized.

Drug Treatment: Cells were treated with the DNMT inhibitor 5-aza-2'-deoxycytidine (DAC)

and the EZH2 inhibitor GSK126, alone and in combination.

Cellular Assays: Drug sensitivity, cell proliferation, and colony formation assays were

conducted.

Epigenetic Analysis: DNA methylation and nucleosome accessibility were profiled.

Gene Expression Analysis: Gene expression profiles were analyzed to identify reactivated

genes and affected pathways.[15]

Conclusion
PF-06726304 is a potent and selective EZH2 inhibitor with compelling preclinical activity as a

monotherapy. While direct combination data for PF-06726304 is not yet available, the

substantial body of preclinical evidence for combining other EZH2 inhibitors with HDAC and

DNMT inhibitors provides a strong rationale for exploring such strategies with PF-06726304.

The synergistic anti-tumor effects observed in various cancer models highlight the potential of

dual epigenetic targeting to overcome resistance and improve therapeutic outcomes. Further

preclinical studies are warranted to investigate the efficacy of PF-06726304 in combination with

other epigenetic modifiers, which could pave the way for novel and more effective cancer

therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. medchemexpress.com [medchemexpress.com]

3. aacrjournals.org [aacrjournals.org]

4. Precision Targeting with EZH2 and HDAC Inhibitors in Epigenetically Dysregulated
Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Precision Targeting with EZH2 and HDAC Inhibitors in Epigenetically Dysregulated
Lymphomas. [vivo.weill.cornell.edu]

7. Dual Targeting EZH2 and Histone Deacetylases in Human Uterine Sarcoma Cells Under
Both 2D and 3D Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]

8. ascopubs.org [ascopubs.org]

9. researchgate.net [researchgate.net]

10. ashpublications.org [ashpublications.org]

11. researchgate.net [researchgate.net]

12. DNMT and EZH2 inhibitors synergize to activate therapeutic targets in hepatocellular
carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

13. DNMT and EZH2 inhibitors synergize to activate therapeutic targets in hepatocellular
carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

14. S-EPMC9563073 - DNMT and EZH2 inhibitors synergize to activate therapeutic targets
in hepatocellular carcinoma. - OmicsDI [omicsdi.org]

15. GSE202560 - DNMT and EZH2 inhibitors synergize for gene activation in hepatocellular
carcinoma cells [RNA-seq] - OmicsDI [omicsdi.org]

16. login.medscape.com [login.medscape.com]

To cite this document: BenchChem. [A Comparative Guide to PF-06726304 and Other
Epigenetic Modifiers in Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15584835?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/pf-06726304-acetate.html
https://www.medchemexpress.com/PF-06726304.html
https://aacrjournals.org/clincancerres/article-abstract/25/17/5271/81571
https://pmc.ncbi.nlm.nih.gov/articles/PMC6726529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6726529/
https://www.researchgate.net/publication/332390880_Precision_Targeting_with_EZH2_and_HDAC_Inhibitors_in_Epigenetically_Dysregulated_Lymphomas
https://vivo.weill.cornell.edu/display/pubid30979734
https://vivo.weill.cornell.edu/display/pubid30979734
https://pmc.ncbi.nlm.nih.gov/articles/PMC12135698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12135698/
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.e17620
https://www.researchgate.net/publication/371304415_Combined_inhibition_of_EZH2_and_histone_deacetylases_as_a_potential_epigenetic_therapy_for_human_uterine_sarcoma_cells
https://ashpublications.org/blood/article/138/Supplement%201/2410/478533/Dual-Targeting-of-EZH2-and-HDAC-with-Tazemetostat
https://www.researchgate.net/publication/363372341_DNMT_and_EZH2_inhibitors_synergize_to_activate_therapeutic_targets_in_hepatocellular_carcinoma
https://pubmed.ncbi.nlm.nih.gov/36087682/
https://pubmed.ncbi.nlm.nih.gov/36087682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9563073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9563073/
https://www.omicsdi.org/dataset/biostudies-literature/S-EPMC9563073
https://www.omicsdi.org/dataset/biostudies-literature/S-EPMC9563073
https://www.omicsdi.org/dataset/geo/GSE202560
https://www.omicsdi.org/dataset/geo/GSE202560
https://login.medscape.com/login/sso/getlogin?sc=ng&dc=ma&wcode=101&client=206602&scode=qmd&urlCache=aHR0cHM6Ly9yZWFkLnF4bWQuY29tL3JlYWQvMzYwODc2ODIvZG5tdC1hbmQtZXpoMi1pbmhpYml0b3JzLXN5bmVyZ2l6ZS10by1hY3RpdmF0ZS10aGVyYXBldXRpYy10YXJnZXRzLWluLWhlcGF0b2NlbGx1bGFyLWNhcmNpbm9tYQ&redid=1
https://www.benchchem.com/product/b15584835#pf-06726304-versus-other-epigenetic-modifiers-in-combination-therapy
https://www.benchchem.com/product/b15584835#pf-06726304-versus-other-epigenetic-modifiers-in-combination-therapy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


at: [https://www.benchchem.com/product/b15584835#pf-06726304-versus-other-epigenetic-
modifiers-in-combination-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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